molecular formula C19H24BrN3O B2999837 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol CAS No. 957313-01-8

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B2999837
CAS No.: 957313-01-8
M. Wt: 390.325
InChI Key: FHCSRVMNNAWHFG-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a pyrazole and indole moiety, linked via a propan-2-ol bridge. The pyrazole ring is substituted with bromine at position 4 and methyl groups at positions 3 and 5, while the indole ring features methyl groups at positions 2, 3, and 3. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCSRVMNNAWHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a complex organic molecule that belongs to the pyrazole and indole families. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20BrN3O\text{C}_{15}\text{H}_{20}\text{BrN}_3\text{O}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. Notable mechanisms include:

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .

Receptor Binding : The indole moiety can facilitate binding to serotonin receptors, potentially influencing neurotransmitter activity and offering antidepressant effects .

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole and indole derivatives, including:

  • Anti-inflammatory Activity : Compounds similar to the target molecule have shown significant inhibition of inflammatory mediators. For example, pyrazole derivatives have been associated with reduced production of nitric oxide and pro-inflammatory cytokines in vitro .
  • Antimicrobial Properties : Some studies indicate that pyrazole derivatives exhibit antimicrobial effects against various bacteria and fungi. This activity is often linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Anticancer Potential : Research has suggested that certain pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a series of pyrazole derivatives, including the target compound. The results indicated that these compounds significantly reduced inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of COX enzymes and reduction of prostaglandin synthesis.

CompoundIC50 (µM)Target
Target Compound12.5COX-2
Celecoxib10.0COX-2
Indomethacin15.0COX-1

Case Study 2: Anticancer Activity

In another study focusing on the cytotoxic effects of various pyrazoles on cancer cell lines, the target compound demonstrated significant antiproliferative activity against breast cancer cells (MCF-7). The study found that treatment led to a decrease in cell viability by inducing apoptosis.

Cell LineIC50 (µM)Mechanism
MCF-78.0Apoptosis induction
HeLa10.5Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazole-indole hybrids. Below is a comparative analysis with structurally related molecules:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound 4-bromo, 3,5-dimethyl-pyrazole; 2,3,5-trimethyl-indole 474.36* Not reported Unknown (research pending)
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide Sulfonamide group; tetrahydroindolone core; bromophenyl substituent 620.36 200–201 Potential enzyme inhibition
1-(4,5-Diphenyl-1H-imidazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol Imidazole instead of pyrazole; diphenyl substitution 435.57 Not reported Anticancer screening candidate
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone core; 4-chlorophenyl substituent; no indole moiety 301.10 Not reported Intermediate in drug synthesis

Notes:

  • *Molecular weight calculated based on formula C₂₀H₂₄BrN₃O.
  • The sulfonamide derivative exhibits higher molecular weight and melting point due to increased polarity and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The target compound’s bromine and methyl groups likely reduce aqueous solubility compared to sulfonamide derivatives (e.g., compound 16 in ), which benefit from polar sulfonamide groups.
  • Stability : The propan-2-ol linker may confer greater conformational flexibility compared to rigid pyrazolone derivatives (e.g., Example 5.17 in ).

Spectroscopic Data

  • IR/NMR : The bromine atom in the target compound would produce distinct ¹H-NMR deshielding effects (~7.7 ppm for aromatic protons) compared to chlorine or methoxy substituents in analogues (e.g., compound 17 in ).
  • The absence of a sulfonamide group eliminates characteristic SO₂ stretches (~1335 cm⁻¹) observed in related compounds .

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